CYP450 Inhibition: Class-Level SAR Inferring Enhanced Potency of Hydroxylated 1-Arylpyrroles
The closest structurally characterized analog, 1-(2-isopropylphenyl)pyrrole, inhibits rat liver microsomal CYP450-dependent 7-ethoxycoumarin deethylase activity. While direct data for the target compound are unavailable, the presence of the tertiary alcohol in 1-(2-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is predicted to enhance hydrogen-bonding interactions with the CYP450 heme active site, similar to the effect of the imidazole N-3 atom in 1-(2-isopropylphenyl)imidazole, which significantly decreases Ki compared to the pyrrole analog. [1] This class-level inference suggests the target compound may exhibit stronger CYP450 inhibition than 1-(2-isopropylphenyl)pyrrole.
| Evidence Dimension | CYP450 7-ethoxycoumarin deethylase inhibition |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 1-(2-isopropylphenyl)pyrrole (Ki not explicitly stated); 1-(2-isopropylphenyl)imidazole (lower Ki due to N-3 substitution) |
| Quantified Difference | Inferred: tertiary alcohol may reduce Ki similar to imidazole N-3 substitution |
| Conditions | Rat liver microsomes, 7-ethoxycoumarin as substrate |
Why This Matters
For researchers investigating CYP450-mediated drug metabolism or designing CYP inhibitors, the alcohol-bearing analog may offer a differentiated inhibition profile that cannot be achieved with simple 1-arylpyrroles.
- [1] Viswanathan T, Alworth WL. Effects of 1-arylpyrroles and naphthoflavones upon cytochrome P-450 dependent monooxygenase activities. J Med Chem. 1981 Jul;24(7):822-30. PMID: 7277387. View Source
